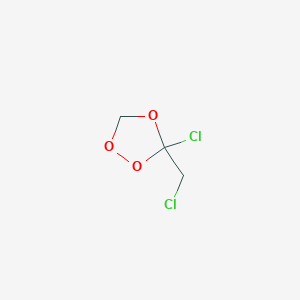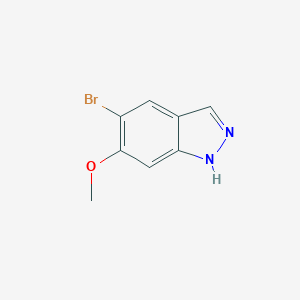![molecular formula C14H24N4O4 B115988 1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide CAS No. 145196-52-7](/img/structure/B115988.png)
1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide, commonly known as Acetyl-Leu-Val-Arg-aldehyde or Ac-DEVD-CHO, is a peptide aldehyde that has been widely studied for its potential applications in scientific research. This compound is a member of a class of compounds known as caspase inhibitors, which are used to regulate programmed cell death, or apoptosis. In
Scientific Research Applications
Ac-DEVD-CHO has been widely studied for its potential applications in scientific research. One of the primary applications of this compound is in the study of apoptosis, or programmed cell death. Caspases are a family of proteases that play a key role in the regulation of apoptosis, and Ac-DEVD-CHO is a potent inhibitor of caspase-3, one of the key caspases involved in apoptosis. By inhibiting caspase-3, Ac-DEVD-CHO can be used to study the role of apoptosis in a wide range of biological processes, including development, disease, and aging.
Mechanism of Action
Ac-DEVD-CHO works by binding to the active site of caspase-3, preventing the enzyme from cleaving its normal substrates. This inhibition of caspase-3 activity leads to the inhibition of apoptosis, as caspase-3 is a key regulator of this process. The mechanism of action of Ac-DEVD-CHO has been extensively studied, and it is now well understood how this compound works to inhibit caspase-3 activity.
Biochemical and Physiological Effects:
Ac-DEVD-CHO has a number of biochemical and physiological effects, primarily related to its inhibition of caspase-3 activity. By inhibiting caspase-3, Ac-DEVD-CHO can prevent apoptosis, which can have a number of different effects depending on the specific biological process being studied. For example, in studies of cancer, inhibition of apoptosis can lead to increased cell survival and proliferation, which can contribute to the growth and spread of tumors. In other contexts, such as studies of neurodegenerative diseases, inhibition of apoptosis may be beneficial, as it can prevent the death of neurons and other cells.
Advantages and Limitations for Lab Experiments
One of the primary advantages of Ac-DEVD-CHO for lab experiments is its potency as a caspase-3 inhibitor. This compound is highly effective at inhibiting caspase-3 activity, which makes it an ideal tool for studying the role of apoptosis in a wide range of biological processes. However, there are also some limitations to the use of Ac-DEVD-CHO in lab experiments. For example, this compound may have off-target effects on other caspases or enzymes, which can complicate the interpretation of experimental results. Additionally, the use of caspase inhibitors like Ac-DEVD-CHO can sometimes lead to unexpected outcomes, such as the activation of alternative cell death pathways.
Future Directions
There are a number of future directions for research on Ac-DEVD-CHO and related compounds. One area of interest is the development of more specific and selective caspase inhibitors, which can help to minimize off-target effects and improve the accuracy of experimental results. Another area of interest is the exploration of the role of apoptosis in various disease processes, including cancer, neurodegenerative diseases, and autoimmune disorders. Finally, there is also interest in the development of new therapeutic approaches that target caspases and other components of the apoptosis pathway, with the goal of developing new treatments for a wide range of diseases.
Synthesis Methods
Ac-DEVD-CHO can be synthesized through a number of different methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and chemical synthesis. Solid-phase peptide synthesis involves the use of a solid support, such as resin, to which the peptide is attached. The peptide is then built up one amino acid at a time, with each amino acid being added in a specific order. Solution-phase peptide synthesis involves the use of a solution of amino acids, which are then combined in a specific order to form the peptide. Chemical synthesis involves the use of chemical reactions to synthesize the peptide.
properties
CAS RN |
145196-52-7 |
|---|---|
Molecular Formula |
C14H24N4O4 |
Molecular Weight |
312.36 g/mol |
IUPAC Name |
1-acetyl-N-[1-[[1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H24N4O4/c1-8(12(20)15-4)16-13(21)9(2)17-14(22)11-6-5-7-18(11)10(3)19/h8-9,11H,5-7H2,1-4H3,(H,15,20)(H,16,21)(H,17,22) |
InChI Key |
RRWGYKVAYODAQH-NGZCFLSTSA-N |
Isomeric SMILES |
C[C@H](C(=O)N[C@@H](C)C(=O)NC)NC(=O)[C@@H]1CCCN1C(=O)C |
SMILES |
CC(C(=O)NC(C)C(=O)NC)NC(=O)C1CCCN1C(=O)C |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC)NC(=O)C1CCCN1C(=O)C |
sequence |
PAA |
synonyms |
Ac-Pro-Ala-Ala-NHMe acetylprolyl-alanyl-alanine-N-methylamide N-acetyl-L-prolyl-D-alanyl-L-alanine-N'-methylamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)
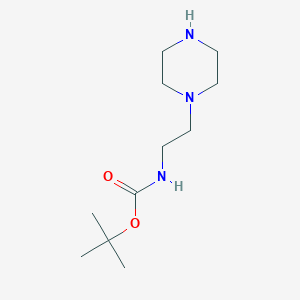

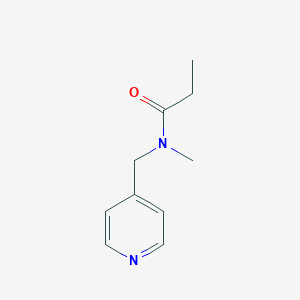
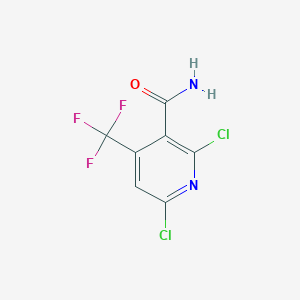
![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)


